3-(Cyclopropylmethoxy)-2-methylbenzoic acid
CAS No.: 1369797-94-3
Cat. No.: VC3095950
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1369797-94-3 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 3-(cyclopropylmethoxy)-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C12H14O3/c1-8-10(12(13)14)3-2-4-11(8)15-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,13,14) |
| Standard InChI Key | FTHJRWMVZDWLNO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1OCC2CC2)C(=O)O |
| Canonical SMILES | CC1=C(C=CC=C1OCC2CC2)C(=O)O |
Introduction
Overview of the Compound
3-(Cyclopropylmethoxy)-2-methylbenzoic acid is an organic compound with the molecular formula C₁₂H₁₄O₃. It is a derivative of benzoic acid characterized by two substituents on the benzene ring: a cyclopropylmethoxy group and a methyl group. These functional groups contribute to its unique chemical and physical properties, making it significant in various scientific and industrial applications.
Synthesis and Preparation
The synthesis of 3-(Cyclopropylmethoxy)-2-methylbenzoic acid typically involves the following steps:
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Starting Material: The reaction begins with 2-methylbenzoic acid.
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Cyclopropylmethoxylation: A nucleophilic substitution reaction introduces the cyclopropylmethoxy group. This step involves reacting 2-methylbenzoic acid with cyclopropylmethanol in the presence of a catalyst such as sulfuric acid or a Lewis acid like aluminum chloride.
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Reaction Conditions: The reaction is conducted under reflux conditions using solvents like toluene or dichloromethane.
Applications in Research and Industry
The unique structure of this compound makes it valuable for multiple applications:
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Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
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Biological Studies: Investigated for enzyme-substrate interactions and as a probe in biochemical assays.
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Industrial Use: Plays a role in producing specialty chemicals and materials.
Comparison with Similar Compounds
| Compound | Differences |
|---|---|
| 2-Methylbenzoic acid | Lacks the cyclopropylmethoxy group, resulting in reduced steric hindrance. |
| 3-Methoxy-2-methylbenzoic acid | Contains a methoxy group instead of a cyclopropylmethoxy group, altering reactivity. |
| 3-Cyclopropylmethoxybenzoic acid | Lacks the methyl group, which affects binding properties and electronic effects. |
The combination of both substituents (cyclopropylmethoxy and methyl groups) makes 3-(Cyclopropylmethoxy)-2-methylbenzoic acid unique in terms of steric and electronic characteristics.
Biological Activity
The compound's biological activity stems from its ability to interact with enzymes and receptors due to its sterically demanding cyclopropylmethoxy group. This feature enhances binding affinity and modulates specific enzymatic pathways.
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